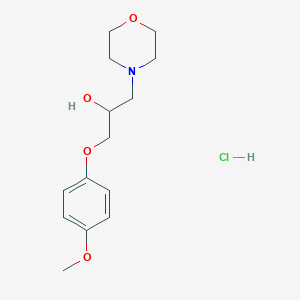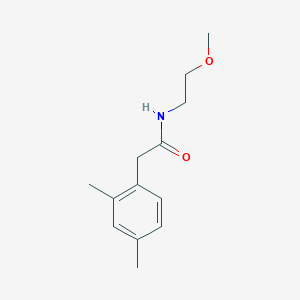![molecular formula C14H18FN3O3 B5371662 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5371662.png)
2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide, also known as Fmoc-Lys(Me,Boc)-OH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development and biological studies.
Wirkmechanismus
The mechanism of action of 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide(Me,Boc)-OH is not well understood. However, it is believed to interact with biological molecules such as proteins and enzymes, which can lead to changes in their structure and function.
Biochemical and Physiological Effects:
This compound(Me,Boc)-OH has been shown to have antimicrobial activity against a range of bacterial strains. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, this compound(Me,Boc)-OH has been used in the development of drug delivery systems, which can improve the efficacy and safety of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide(Me,Boc)-OH is its ease of synthesis and availability. It is also stable under a range of conditions, which makes it suitable for use in various lab experiments. However, one of the limitations of this compound(Me,Boc)-OH is its relatively high cost compared to other building blocks for peptide synthesis.
Zukünftige Richtungen
There are several future directions for the use of 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide(Me,Boc)-OH in scientific research. These include:
1. Development of novel antimicrobial peptides using this compound(Me,Boc)-OH as a building block.
2. Investigation of the mechanism of action of this compound(Me,Boc)-OH and its interaction with biological molecules.
3. Development of drug delivery systems using this compound(Me,Boc)-OH to improve the efficacy and safety of drugs.
4. Exploration of the potential applications of this compound(Me,Boc)-OH in the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion:
This compound(Me,Boc)-OH is a chemical compound that has potential applications in drug development and biological studies. Its ease of synthesis and availability make it a useful building block for peptide synthesis, and its antimicrobial, anti-inflammatory, and antioxidant properties make it a promising candidate for the development of novel therapeutics. Further research is needed to fully understand the mechanism of action of this compound(Me,Boc)-OH and its potential applications in various fields.
Synthesemethoden
2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide(Me,Boc)-OH can be synthesized through a series of chemical reactions. The first step involves the protection of the amino group of lysine with a Boc (tert-butoxycarbonyl) group. The second step involves the introduction of a methyl group on the side chain of lysine. The third step involves the protection of the newly introduced methyl group with a Fmoc (9-fluorenylmethoxycarbonyl) group. The final step involves the removal of the Boc and Fmoc groups to obtain this compound(Me,Boc)-OH.
Wissenschaftliche Forschungsanwendungen
2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide(Me,Boc)-OH has been extensively used in scientific research as a building block for the synthesis of peptides and proteins. It is particularly useful in the synthesis of peptides that contain lysine with a methyl group on the side chain. This compound(Me,Boc)-OH has also been used in the development of antimicrobial peptides, which have potential applications in the treatment of bacterial infections.
Eigenschaften
IUPAC Name |
2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3/c1-21-10-3-2-9(11(15)6-10)8-18-5-4-17-14(20)12(18)7-13(16)19/h2-3,6,12H,4-5,7-8H2,1H3,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYAYSGGNCSPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCNC(=O)C2CC(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-[7-methoxy-3-(3-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5371595.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5371598.png)




![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5371630.png)
![N-({[6-(4-morpholinyl)-4-pyrimidinyl]amino}carbonyl)benzamide](/img/structure/B5371642.png)
![methyl 2-{[2-cyano-3-(2-methyl-1H-indol-3-yl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5371647.png)
![2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}acetamide](/img/structure/B5371655.png)

![2-methoxy-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5371677.png)
![4-(1H-imidazol-1-yl)-1-[(3-methylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B5371690.png)
